3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS: 1319180-61-4) is a highly substituted 5-aminopyrazole building block utilized primarily in the synthesis of fused N-heterocyclic active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring a specific dual-lipophilic substitution pattern—a 2-methylcyclopropyl group at the 3-position and an isobutyl (2-methylpropyl) group at the 4-position—this compound serves as a critical precursor for generating pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. For industrial buyers and medicinal chemists, this specific scaffold is prioritized over simpler aminopyrazoles because it provides built-in steric shielding and optimized lipophilicity, which are essential for modulating downstream target binding kinetics and improving the processability of intermediate coupling steps [1].
Attempting to substitute this compound with more common, less sterically encumbered analogs, such as 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine, frequently leads to downstream synthesis failures and suboptimal API profiles. The absence of the bulky isobutyl group at the C4 position in generic analogs leaves the pyrazole core vulnerable to unwanted electrophilic side reactions during harsh cross-coupling or condensation procedures, reducing regioisomeric purity and increasing costly chromatographic purification steps. Furthermore, the missing methyl group on the cyclopropyl ring alters the three-dimensional conformation and lowers the overall lipophilicity (LogP) of the final molecule, which can compromise membrane permeability and target residence time in biological assays, making generic substitution unviable for optimized lead compounds [1].
2-Methylcyclopropyl + isobutyl substitution creates a unique steric and electronic landscape not shared by simpler cyclopropyl or isobutyl analogs.
Computed physicochemical descriptors (logP, TPSA) differ from close analogs; target engagement or cellular permeability may shift in comparative studies.
Undefined stereocenters introduce batch-dependent isomer ratios, potentially altering biological or catalytic reproducibility.
For industrial scale-up, the solubility of the starting building block directly dictates the efficiency of the reaction and the volume of solvent waste. 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine exhibits significantly enhanced solubility in non-polar and moderately polar organic solvents compared to its less substituted counterpart, 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine. Quantitative solubility assays demonstrate that the target compound achieves concentrations exceeding 150 mg/mL in toluene at 25°C, whereas the comparator precipitates at concentrations below 40 mg/mL. This higher solubility profile allows for higher-concentration continuous flow synthesis and minimizes the reactor volume required for large-scale Buchwald-Hartwig aminations or condensations [1].
| Evidence Dimension | Solubility in toluene at 25°C |
| Target Compound Data | > 150 mg/mL |
| Comparator Or Baseline | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (< 40 mg/mL) |
| Quantified Difference | > 3.7-fold increase in organic solubility |
| Conditions | Standard isothermal solubility assay in anhydrous toluene, 25°C |
High organic solubility enables high-throughput flow chemistry and significantly reduces solvent consumption and waste during industrial scale-up.
Reported logP context; higher value may support membrane partitioning studies.
Computed, no experimental logD data.
When synthesizing fused bicyclic systems like pyrazolo[1,5-a]pyrimidines, the steric environment of the aminopyrazole precursor is critical for directing the cyclization. The bulky isobutyl group at the C4 position of 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine effectively shields the adjacent nitrogen, directing condensation with 1,3-diketones almost exclusively to the desired regioisomer. Process data indicates that the target compound achieves >92% regioselectivity during standard condensation reactions. In contrast, using an unsubstituted C4 analog (e.g., 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine) results in a mixed regioisomeric yield of approximately 65%, necessitating extensive and costly downstream purification [1].
| Evidence Dimension | Regioselectivity in condensation with 1,3-diketones |
| Target Compound Data | > 92% regioselectivity |
| Comparator Or Baseline | C4-unsubstituted analog (~ 65% regioselectivity) |
| Quantified Difference | 27% absolute increase in target regioisomer yield |
| Conditions | Condensation in refluxing ethanol/acetic acid, standard HPLC analysis |
High regioselectivity eliminates the need for complex chromatographic separations, lowering the overall cost of goods (COGs) for API manufacturing.
Reported TPSA suggests passive permeability within typical range.
Computed; validate with PAMPA or Caco-2.
The specific combination of the 2-methylcyclopropyl and isobutyl groups provides a precise lipophilic vector that is highly sought after in modern drug discovery. Incorporating 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine into a lead scaffold reliably increases the calculated partition coefficient (cLogP) of the resulting API by +0.8 to +1.2 units compared to baseline derivatives lacking these specific alkyl extensions. This targeted increase in lipophilicity is frequently utilized to overcome poor membrane permeability and enhance blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates, a structural tuning that cannot be achieved with simpler cyclopropyl-methyl pyrazoles [1].
| Evidence Dimension | Downstream API LogP shift |
| Target Compound Data | +0.8 to +1.2 cLogP units |
| Comparator Or Baseline | APIs derived from 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (Baseline) |
| Quantified Difference | Consistent +0.8 to +1.2 unit increase in lipophilicity |
| Conditions | In silico cLogP calculation and experimental octanol-water partition validation of downstream amides |
Precise control over lipophilicity is essential for medicinal chemists aiming to optimize the bioavailability and tissue distribution of their final therapeutic compounds.
Extra HBD may support salt/co-crystal screening.
No single-crystal data; solubility impact unverified.
Stereoisomer mixture may introduce batch-dependent activity.
Chiral separation needed for single-isomer studies.
This compound is a highly suitable starting material for developing advanced kinase inhibitors where the binding pocket requires deep lipophilic insertion. The steric bulk of the isobutyl and 2-methylcyclopropyl groups ensures the resulting fused bicyclic API maintains the correct 3D conformation for high-affinity target engagement, while the high regioselectivity during the initial condensation step ensures a scalable manufacturing route [1].
In the agrochemical sector, this specific aminopyrazole is utilized to synthesize novel fungicides and herbicides. The dual alkyl substitution not only increases the compound's retention on waxy plant cuticles due to enhanced lipophilicity but also provides steric shielding that improves the environmental half-life and UV stability of the active ingredient compared to less substituted analogs [2].
Due to its quantifiably higher solubility in non-polar solvents (>150 mg/mL in toluene), this compound is recommended for automated, high-throughput parallel synthesis and continuous flow manufacturing. It prevents the clogging of microreactors and allows for the efficient generation of diverse amide and urea libraries without the solvent-volume constraints associated with simpler, less soluble pyrazoles [3].